CID 71401398
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Overview
Description
The compound identified as “CID 71401398” is a heteroaryl-pyrazole derivative
Preparation Methods
The preparation of heteroaryl-pyrazole derivatives involves several synthetic routes. One common method includes the reaction of 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction with R-C≡CH to yield the desired heteroaryl-pyrazole derivative .
Chemical Reactions Analysis
Heteroaryl-pyrazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by nucleophiles such as amines or thiols.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Heteroaryl-pyrazole derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Heteroaryl-pyrazole derivatives are investigated for their therapeutic potential, particularly as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of heteroaryl-pyrazole derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as agonists for toll-like receptor 7 (TLR7), leading to the activation of immune responses. The binding of these compounds to TLR7 triggers a signaling cascade that results in the production of cytokines and other immune mediators .
Comparison with Similar Compounds
Heteroaryl-pyrazole derivatives can be compared with other similar compounds, such as pyrrolo[2,3-f]indazole and gem-difluoro group-containing compounds. While all these compounds share some structural similarities, heteroaryl-pyrazole derivatives are unique in their ability to act as TLR7 agonists, making them particularly valuable in immunotherapy research .
Similar compounds include:
- Pyrrolo[2,3-f]indazole derivatives
- Gem-difluoro group-containing compounds
Properties
CAS No. |
62683-09-4 |
---|---|
Molecular Formula |
C6H9N |
Molecular Weight |
95.14 g/mol |
InChI |
InChI=1S/C6H9N/c1-2-4-6-7-5-3-1/h3H,1-2,4,6H2 |
InChI Key |
YGDSSMBAKOGBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C=CC1 |
Origin of Product |
United States |
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